4-Propionyl-4'-n-heptanoyloxyazobenzene
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Overview
Description
4-Propionyl-4’-n-heptanoyloxyazobenzene is an organic compound with the molecular formula C22H26N2O3 and a molecular weight of 366.4534 . It is a member of the azobenzene family, which is known for its photoresponsive properties. Azobenzenes are widely studied for their ability to undergo reversible photoisomerization, making them useful in various applications such as molecular switches and liquid crystal displays.
Preparation Methods
The synthesis of 4-Propionyl-4’-n-heptanoyloxyazobenzene typically involves the reaction of 4-aminobenzene derivatives with appropriate acylating agents. The synthetic route generally includes the following steps:
Diazotization: The starting material, 4-aminobenzene, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azobenzene core.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
4-Propionyl-4’-n-heptanoyloxyazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or hydrogen in the presence of a palladium catalyst, resulting in the formation of hydrazo compounds.
Scientific Research Applications
4-Propionyl-4’-n-heptanoyloxyazobenzene has several scientific research applications:
Chemistry: It is used as a photoresponsive material in the study of molecular switches and light-driven molecular machines.
Biology: The compound’s photoisomerization properties are exploited in the development of light-controlled biomolecular interactions and drug delivery systems.
Medicine: Research is ongoing into its potential use in photodynamic therapy, where light activation can trigger therapeutic effects.
Industry: It is used in the formulation of liquid crystal displays and other optoelectronic devices
Mechanism of Action
The primary mechanism by which 4-Propionyl-4’-n-heptanoyloxyazobenzene exerts its effects is through photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers. This photoisomerization can induce changes in molecular conformation, affecting the compound’s physical and chemical properties. The molecular targets and pathways involved in this process include the interaction with light-sensitive receptors and the modulation of molecular interactions within complex systems .
Comparison with Similar Compounds
4-Propionyl-4’-n-heptanoyloxyazobenzene can be compared with other azobenzene derivatives such as:
4-Propionyl-4’-n-butanoyloxyazobenzene: Similar in structure but with a shorter alkyl chain, leading to different physical properties and applications.
4-Propionyl-4’-n-nonanoyloxyazobenzene: Features a longer alkyl chain, which can affect its phase transition behavior and liquid crystalline properties.
The uniqueness of 4-Propionyl-4’-n-heptanoyloxyazobenzene lies in its specific alkyl chain length, which provides a balance between flexibility and rigidity, making it suitable for various applications in materials science and photochemistry.
Properties
CAS No. |
76204-65-4 |
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Molecular Formula |
C22H26N2O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
[4-[(4-propanoylphenyl)diazenyl]phenyl] heptanoate |
InChI |
InChI=1S/C22H26N2O3/c1-3-5-6-7-8-22(26)27-20-15-13-19(14-16-20)24-23-18-11-9-17(10-12-18)21(25)4-2/h9-16H,3-8H2,1-2H3 |
InChI Key |
MLESXCMZPBJKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC |
Origin of Product |
United States |
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